2,6-Dimethyl-4-isopropoxyphenol
Overview
Description
2,6-Dimethyl-4-isopropoxyphenol is an organic compound with the molecular formula C11H16O2. It is a phenolic compound characterized by the presence of two methyl groups and an isopropoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary targets of 2,6-Dimethyl-4-isopropoxyphenol are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
2,6-Dimethyl-4-isopropoxyphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The compound acts as a substrate for these enzymes, leading to its biotransformation into various metabolites. Additionally, this compound can interact with proteins involved in oxidative stress responses, such as glutathione S-transferase, enhancing its detoxification properties .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant genes, enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active site of cytochrome P450 enzymes, inhibiting their activity and preventing the metabolism of other substrates . Additionally, the compound can activate transcription factors such as Nrf2, leading to changes in gene expression that enhance the cell’s antioxidant capacity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to adaptive responses in cells, such as increased expression of detoxification enzymes and enhanced antioxidant defenses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including liver damage and disruption of metabolic processes. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s metabolism can lead to the production of reactive oxygen species (ROS), which can affect cellular redox balance and signaling pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion-transporting polypeptides (OATPs) and other membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the compound’s activity and function by altering its localization and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-isopropoxyphenol typically involves the alkylation of 2,6-dimethylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
2,6-Dimethylphenol+Isopropyl bromideK2CO3,DMFthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,6-Dimethyl-4-isopropoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: Lacks the isopropoxy group, resulting in different chemical and biological properties.
4-Isopropoxyphenol: Lacks the methyl groups, affecting its reactivity and applications.
2,4-Dimethylphenol: Different substitution pattern on the benzene ring, leading to variations in chemical behavior.
Uniqueness
2,6-Dimethyl-4-isopropoxyphenol is unique due to the presence of both methyl and isopropoxy groups, which influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,6-dimethyl-4-propan-2-yloxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7(2)13-10-5-8(3)11(12)9(4)6-10/h5-7,12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOWJKMKNLHKGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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